1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
The compound 1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one features a quinolin-4(1H)-one core substituted at position 1 with an ethyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl moiety. The quinolinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the 1,2,4-oxadiazole ring contributes to enhanced metabolic stability and binding affinity due to its electron-deficient nature and hydrogen-bonding capabilities . The 4-fluorophenyl substituent introduces electronegativity and lipophilicity, optimizing pharmacokinetic properties such as membrane permeability and target interaction .
Properties
IUPAC Name |
1-ethyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-2-23-11-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUUMMGJBIDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a derivative of the quinoline and oxadiazole scaffolds, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and structural modifications that enhance its efficacy.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Biological Activity Overview
The 1,3,4-oxadiazole moiety is particularly noted for its anticancer properties. Research indicates that compounds containing this scaffold exhibit a wide range of biological activities, including:
- Anticancer Activity : Inhibition of various cancer cell lines.
- Antimicrobial Properties : Effective against several bacterial strains.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Anticancer Mechanisms
The anticancer activity of this compound is attributed to several mechanisms:
-
Inhibition of Enzymes : The compound targets key enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Telomerase
- Induction of Apoptosis : Flow cytometry studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, thereby inhibiting cancer cell division.
Study 1: Anticancer Efficacy
In a recent study examining the efficacy of various oxadiazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 12.5 µM
- HeLa (Cervical Cancer) : IC50 = 10.2 µM
- A549 (Lung Cancer) : IC50 = 15.0 µM
Study 2: Mechanistic Insights
A molecular docking study revealed that the compound binds effectively to the active sites of target enzymes, suggesting a strong interaction that could inhibit their function. The binding affinity was measured using docking scores:
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Thymidylate Synthase | -8.5 |
| Histone Deacetylase | -9.0 |
| Telomerase | -7.8 |
Structure-Activity Relationship (SAR)
Modifications to the oxadiazole and quinoline rings have been explored to enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of alkyl chain length | Improved solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one are compared below with analogous compounds, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues with Oxadiazole Modifications
1-Ethyl-3-(1H-tetrazol-5-yl)quinolin-4(1H)-one (3.20) Key Differences: Replaces the 1,2,4-oxadiazole with a tetrazole ring. Impact: The tetrazole group increases hydrogen-bond acceptor capacity (five vs. four acceptors in oxadiazole), enhancing solubility but reducing logP (lipophilicity). X-ray crystallography reveals intermolecular H-bonds between the tetrazole N-H and quinolinone C=O, stabilizing π-stacked dimeric structures . Synthesis Challenges: Tributyltin azide (TBTA) required for tetrazole formation complicates purification .
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one (F418-0583) Key Differences: Chlorophenyl substituent (vs. fluorophenyl) and piperidine at position 5. The 4-methylpiperidine enhances basicity, favoring interactions with bacterial efflux pumps .
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride Key Differences: Lacks the quinolinone core; instead, the oxadiazole is linked to an ethylamine hydrochloride. Impact: The protonated amine improves water solubility (critical for GI-targeted antimicrobials) but reduces CNS penetration. The fluorophenyl group retains metabolic stability .
Quinolinone Core Modifications
1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Key Differences: Trifluoromethylphenyl substituent (vs. fluorophenyl) and methyl at position 4. Impact: The CF₃ group increases electron-withdrawing effects and logP, enhancing target binding but risking hepatotoxicity. The methyl group may sterically hinder metabolic oxidation .
4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenol Key Differences: Phenol and phenoxyphenyl substituents replace the quinolinone-ethyl system. Impact: Phenol improves aqueous solubility via H-bonding, while phenoxyphenyl enhances π-π stacking with bacterial DNA gyrase. This compound showed MIC values of ≤2 µg/mL against E. coli .
Physicochemical and Bioactivity Comparison
*Estimated via analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
